Cas no 1330263-92-7 (4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid)

4-(Propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid is a specialized heterocyclic compound featuring a thiazole core functionalized with a trifluoroacetamido group and a carboxylic acid moiety. Its structural uniqueness makes it valuable in medicinal chemistry and agrochemical research, particularly as an intermediate for synthesizing bioactive molecules. The trifluoroacetamido group enhances electrophilic reactivity, while the carboxylic acid allows for further derivatization. The isopropyl substituent contributes to steric and electronic modulation, influencing binding affinity and solubility. This compound is particularly useful in the development of pharmaceuticals targeting enzyme inhibition or receptor modulation due to its robust synthetic versatility and potential for high selectivity.
4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid structure
1330263-92-7 structure
Product name:4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
CAS No:1330263-92-7
MF:C9H9F3N2O3S
MW:282.239571332932
CID:6430818
PubChem ID:82226445

4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
    • 1330263-92-7
    • EN300-12732560
    • Inchi: 1S/C9H9F3N2O3S/c1-3(2)4-5(6(15)16)18-8(13-4)14-7(17)9(10,11)12/h3H,1-2H3,(H,15,16)(H,13,14,17)
    • InChI Key: AQNMDZWIWZDREH-UHFFFAOYSA-N
    • SMILES: S1C(NC(C(F)(F)F)=O)=NC(=C1C(=O)O)C(C)C

Computed Properties

  • Exact Mass: 282.02859781g/mol
  • Monoisotopic Mass: 282.02859781g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 108Ų

4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12732560-0.5g
4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
1330263-92-7
0.5g
$645.0 2023-05-24
Enamine
EN300-12732560-5.0g
4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
1330263-92-7
5g
$1945.0 2023-05-24
Enamine
EN300-12732560-2500mg
4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
1330263-92-7
2500mg
$1063.0 2023-10-02
Enamine
EN300-12732560-500mg
4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
1330263-92-7
500mg
$520.0 2023-10-02
Enamine
EN300-12732560-1.0g
4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
1330263-92-7
1g
$671.0 2023-05-24
Enamine
EN300-12732560-0.25g
4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
1330263-92-7
0.25g
$617.0 2023-05-24
Enamine
EN300-12732560-5000mg
4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
1330263-92-7
5000mg
$1572.0 2023-10-02
Enamine
EN300-12732560-10000mg
4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
1330263-92-7
10000mg
$2331.0 2023-10-02
Enamine
EN300-12732560-50mg
4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
1330263-92-7
50mg
$455.0 2023-10-02
Enamine
EN300-12732560-1000mg
4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid
1330263-92-7
1000mg
$541.0 2023-10-02

Additional information on 4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid

4-(Propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic Acid: A Comprehensive Overview

The compound 4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid, identified by the CAS number 1330263-92-7, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of a trifluoroacetamido group and a propan-2-yl substituent introduces unique electronic and steric properties, making it a subject of interest for researchers in drug discovery and material science.

Recent studies have highlighted the role of thiazole derivatives in modulating biological processes, particularly in the context of enzyme inhibition and receptor binding. The trifluoroacetamido group, known for its strong electron-withdrawing properties, enhances the molecule's ability to interact with biological targets. This feature has been leveraged in the development of novel therapeutic agents targeting diseases such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of 4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid involves a multi-step process that typically begins with the preparation of the thiazole ring followed by functionalization with the desired substituents. Researchers have explored various methodologies to optimize the yield and purity of this compound, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have significantly improved the scalability of the synthesis process, making it more feasible for large-scale production.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile is advantageous for applications in drug delivery systems, where controlled release mechanisms are often required. Additionally, the compound's stability under physiological conditions has been evaluated, demonstrating its potential suitability for in vivo studies.

The application of CAS No. 1330263-92-7 extends beyond pharmacology into materials science, where it has been investigated as a precursor for advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. The ability to form stable complexes with metal ions makes it a valuable building block for constructing porous materials with applications in gas storage and catalysis.

Recent research has also focused on the environmental impact of this compound. Studies have shown that it undergoes biodegradation under aerobic conditions, with a half-life of approximately 7 days in aqueous environments. This data is crucial for assessing its eco-friendliness and ensuring its safe use in industrial processes.

In conclusion, 4-(propan-2-yl)-2-(trifluoroacetamido)-1,3-thiazole-5-carboxylic acid represents a promising molecule with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within the chemical sciences.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd